2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide
Description
Properties
IUPAC Name |
2-[5-(4-bromophenyl)-1-prop-2-enylimidazol-2-yl]sulfanyl-N-(4-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrClN3OS/c1-2-11-25-18(14-3-5-15(21)6-4-14)12-23-20(25)27-13-19(26)24-17-9-7-16(22)8-10-17/h2-10,12H,1,11,13H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCJQEYZLZFPUPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=CN=C1SCC(=O)NC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide is a synthetic compound classified as an imidazole derivative. Its complex structure includes an imidazole ring, an allyl group, a bromophenyl moiety, and a chlorophenyl acetamide segment. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacological applications.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of 449.4 g/mol. The structural features are significant for its biological activity, as they facilitate interactions with various biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C₁₈H₁₇BrN₄OS |
| Molecular Weight | 449.4 g/mol |
| CAS Number | 1207019-76-8 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins. The compound's effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
Antibacterial Activity
Research indicates that similar imidazole derivatives exhibit significant antibacterial properties. For instance, studies have shown that compounds with imidazole cores can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds range from 20 to 70 µM against these pathogens .
Enzyme Inhibition
The compound has potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and urease. In vitro studies have demonstrated that related imidazole derivatives show strong inhibitory activity against these enzymes, which is crucial for developing treatments for conditions like Alzheimer's disease and urinary infections .
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer properties. Similar imidazole derivatives have been reported to exhibit chemopreventive and chemotherapeutic effects on cancer cells through mechanisms such as apoptosis induction and cell cycle arrest . Further investigation into the specific pathways involved is necessary to elucidate the exact mechanisms.
Case Studies
- Enzyme Inhibition Study : A study evaluated the AChE inhibitory activity of various imidazole derivatives, including those similar to our compound. The results indicated significant inhibition with IC50 values ranging from 0.63 to 6.28 µM, suggesting strong potential for therapeutic applications in neurodegenerative diseases .
- Antibacterial Screening : Another study assessed the antibacterial efficacy of synthesized imidazole compounds against Salmonella typhi and Bacillus subtilis, revealing moderate to strong activity. This highlights the potential of this compound in treating bacterial infections .
Scientific Research Applications
2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide is a synthetic organic compound classified as an imidazole derivative. It features a complex chemical structure that includes an imidazole ring, an allyl group, a bromophenyl moiety, and a chlorophenyl acetamide segment. This compound is notable for its potential biological activities and applications in medicinal chemistry, particularly in the development of new therapeutic agents.
Scientific Research Applications
The primary applications of this compound are in medicinal chemistry and pharmaceuticals, with its unique structure suggesting potential use as a therapeutic agent. Research indicates that similar compounds exhibit chemopreventive and chemotherapeutic effects on cancer cells. The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems, such as enzymes, receptors, or other proteins. The compound's effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Structural Features
The structural features of related compounds can be compared in the table below:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Allyl-4-(2-bromophenyl)-1H-imidazol-5-amine | Imidazole ring, bromine substitution | Lacks thioether linkage |
| 5-(4-bromophenyl)-1-isobutyl-1H-imidazole-2-thiol | Imidazole with thiol group | Different side chain structure |
| 2-(Thiazol-2-thiol) derivatives | Thiazole instead of imidazole | Different heterocyclic structure |
Comparison with Similar Compounds
Variations in the Aryl Substituents on the Acetamide Nitrogen
- N-(3-Chlorophenyl) analog (): Replacing the 4-chlorophenyl group with a 3-chlorophenyl substituent alters the electronic and steric profile.
- N-(4-Iodophenyl) analog (): Compound 22 in substitutes the 4-chlorophenyl with a 4-iodophenyl group. The larger iodine atom increases molecular weight (MW: 519.9 vs. ~485.8 for the target compound) and polarizability, which could affect hydrophobic interactions or halogen bonding in target binding pockets.
Modifications to the Imidazole Substituents
- 5-(4-Fluorophenyl)-1-(4-methoxyphenyl) analog (): Replacing the 4-bromophenyl group with a 4-fluorophenyl and the allyl group with a 4-methoxyphenyl introduces electron-withdrawing (F) and electron-donating (OCH₃) effects. This may modulate the imidazole’s electronic environment, impacting reactivity or interaction with biological targets such as cyclooxygenase (COX) enzymes.
- Hydroxymethyl-substituted imidazole (): Compounds like 2-({1-[(benzylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(4-bromophenyl)acetamide () incorporate a hydroxymethyl group at position 5 of the imidazole.
Thiazole and Benzofuran Modifications
- N-(Thiazol-2-yl) analog (): Compound 9 in replaces the 4-chlorophenylacetamide with a thiazol-2-yl group. The thiazole ring’s aromaticity and nitrogen atom may confer distinct electronic properties, influencing interactions with metal ions or enzymatic active sites.
- N-(Benzofuran-5-yl) analog (): The benzofuran moiety in compound 21 introduces a fused heterocyclic system, increasing rigidity and π-surface area. This structural feature could enhance binding to aromatic-rich regions in proteins, such as ATP-binding pockets.
Physicochemical and Crystallographic Comparisons
Molecular Weight and Solubility Trends
The hydroxymethyl analog () has a higher oxygen content, suggesting improved aqueous solubility compared to the target compound. Conversely, halogen-rich analogs (e.g., 4-bromo/4-iodo) exhibit higher molecular weights and lipophilicity, which may enhance membrane permeability but reduce solubility.
Crystallographic Insights
The crystal structure of N-(4-Bromophenyl)-2-(4-chlorophenyl)acetamide () reveals a dihedral angle of 68.21° between the chlorophenyl and bromophenyl rings, indicating significant non-planarity. This observation suggests that similar compounds, including the target molecule, may adopt twisted conformations, influencing packing efficiency and melting points. Intermolecular N–H···O hydrogen bonds () are critical for crystal stability, a feature likely shared by the target compound’s acetamide group.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
